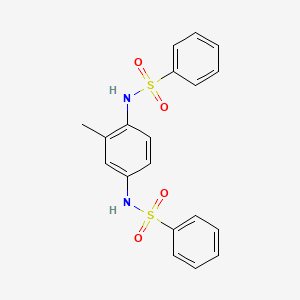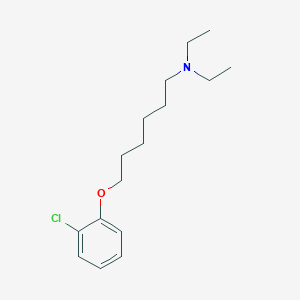
2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide, also known as DPA, is a chemical compound that has been widely studied for its potential applications in scientific research. DPA is a pyranocarboxamide derivative that has been found to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide has been found to inhibit the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes. It has also been shown to modulate the expression of genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and to inhibit the growth of cancer cells. 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide has also been found to improve cognitive function and to protect against neuronal damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide is also relatively non-toxic and has been found to have low side effects in animal studies. However, 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide has some limitations for use in lab experiments. Its mechanism of action is not fully understood, and it may have different effects in different cell types or under different experimental conditions.
未来方向
There are several future directions for 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide research. One area of interest is the potential use of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide as a therapeutic agent for neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide in these conditions. Another area of interest is the development of new derivatives of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide with improved biological activity and selectivity. Finally, more research is needed to fully understand the mechanism of action of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide and its effects on different signaling pathways in the body.
Conclusion:
In conclusion, 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide, or 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. Although its mechanism of action is not fully understood, 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide has shown promise as a therapeutic agent for neurodegenerative diseases and as a starting point for the development of new derivatives with improved biological activity and selectivity.
合成方法
The synthesis of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide involves the reaction of 2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization to obtain 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide in its pure form.
科学研究应用
2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-(2,2-dimethyl-4-phenyloxan-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-14(2)11-15(8-9-18-14,10-13(16)17)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRKIWYGJDTNIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(CC(=O)N)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-5-[(5-methyl-2-thienyl)methylene]-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5111708.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide](/img/structure/B5111720.png)
![2-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-5-(1-piperidinyl)-3(2H)-pyridazinone](/img/structure/B5111728.png)
![ethyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate](/img/structure/B5111732.png)
![8-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5111736.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5111744.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5111754.png)
![2-[4-(anilinosulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5111755.png)
![4-(1-cyano-2-{3-[(2-fluorobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5111779.png)

![ethyl 1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5111790.png)
![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5111796.png)
![2-[4-[(1-isopropyl-1H-indol-3-yl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5111802.png)